Product packaging for 2-[(2-Aminoethyl)thio]ethan-1-ol(Cat. No.:CAS No. 24304-84-5)

2-[(2-Aminoethyl)thio]ethan-1-ol

Cat. No.: B1265784
CAS No.: 24304-84-5
M. Wt: 121.2 g/mol
InChI Key: ZRZOERYTFAWUQQ-UHFFFAOYSA-N
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Description

Significance of Multifunctional Organic Compounds in Contemporary Research

Multifunctional organic compounds, which feature two or more distinct functional groups, are cornerstones of modern chemical and materials science. Their importance lies in the ability to exhibit a combination of properties derived from each group, often leading to synergistic or entirely new functionalities. This multifunctionality allows for their use as versatile building blocks in synthesis, as specialized ligands in coordination chemistry, and as active components in materials and biological systems. britannica.com The presence of heteroatoms like sulfur, oxygen, and nitrogen, in particular, imparts unique electronic and steric properties, making these compounds valuable targets for research and development. acs.org The ability to tune the reactivity and physical properties of a molecule by modifying one functional group without affecting another is a key strategy in rational molecular design. chemchart.com

Overview of Amino, Hydroxyl, and Thioether Functional Group Synergies in Molecular Design

Amino Group (-NH₂): The primary amine group is basic and nucleophilic. youtube.com It can participate in acid-base reactions, form hydrogen bonds, and act as a coordination site for metal ions. In the context of neighboring functional groups, the presence of a nearby amino group can significantly influence the acidity and reactivity of other parts of the molecule, such as an adjacent thiol. acs.org

Hydroxyl Group (-OH): The alcohol group is polar, capable of acting as both a hydrogen bond donor and acceptor, which influences the compound's solubility and physical properties. It can also be deprotonated to form an alkoxide or act as a nucleophile.

Thioether Group (-S-): The sulfur atom in a thioether has lone pairs of electrons, making it a soft nucleophile and a potential ligand for soft metal ions. nih.gov Unlike its oxygen analog (an ether), the thioether is readily oxidized to form sulfoxides and sulfones, offering a pathway to further functionalization. wikipedia.org The thioether linkage is also a key structural motif in various biologically active peptides, where it provides a stable alternative to the more easily reduced disulfide bond. nih.gov

The synergy of these three groups in one molecule creates a versatile platform. For instance, the amino and thioether groups can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms. The hydroxyl group can remain free for further reactions or influence the solubility and electronic properties of any resulting metal complex.

Structural Classification and Chemical Context of 2-[(2-Aminoethyl)thio]ethan-1-ol within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature, from the amino acids cysteine and methionine to antibiotics like penicillin. wikipedia.org this compound belongs to the structural class of thioethers (or sulfides), characterized by a C-S-C bond. mdpi.com More specifically, it is a functionalized thioether, bearing both an amino and a hydroxyl group, classifying it as an organosulfur aminoalcohol.

This compound is noted as an intermediate in the production of dyes. vdoc.pub Its synthesis can be envisioned through the ring-opening of aziridine (B145994) (ethylenimine) with 2-mercaptoethanol, a common strategy for creating bifunctional molecules. This places it within the important class of compounds derived from reactions with highly reactive small-ring heterocycles. In a broader sense, its structure is analogous to moieties used in the synthesis of peptidomimetics, where thioether links are used to create stable peptide structures. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on data from various chemical databases.

PropertyValueSource(s)
IUPAC Name 2-(2-Aminoethylsulfanyl)ethanol vdoc.pub
CAS Number 24304-84-5 vdoc.pub
Molecular Formula C₄H₁₁NOS avantorsciences.com
Molecular Weight 121.20 g/mol vdoc.pub
Appearance Brown liquid nih.gov
Boiling Point 105-108 °C @ 0.15 Torr nih.gov
Density 1.12 g/cm³ (at 25 °C) avantorsciences.com
Flash Point 117 °C avantorsciences.com
Refractive Index 1.525 nih.gov

Research Findings and Applications

While detailed academic studies focusing exclusively on this compound are not abundant, its role as a chemical intermediate and the reactivity of its constituent functional groups provide insight into its utility.

Role as a Dye Intermediate

The compound is cited as an intermediate in the manufacturing of dyes. vdoc.pub In this context, the primary amine would likely serve as the key reactive site, for example, to form an azo dye or to be incorporated into a larger chromophore structure. The thioether and hydroxyl groups would act as modifiers, influencing the final dye's color (as auxochromes), solubility, and affinity for specific fabrics.

Analytical Chemistry Applications

A specific high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The method utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating established protocols for its separation and purification in research settings. acs.org This is essential for quality control when it is used as a building block in further synthesis. acs.org

Potential in Coordination Chemistry

The molecular structure of this compound makes it an excellent candidate for use as a tridentate or bidentate ligand in coordination chemistry. The nitrogen, sulfur, and oxygen atoms can all potentially coordinate with metal ions. Such ligands are crucial in the development of catalysts, chemical sensors, and novel materials. The specific combination of a soft thioether donor with a harder amine donor allows for selective binding to different types of metal centers, a principle widely used in the design of complexing agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NOS B1265784 2-[(2-Aminoethyl)thio]ethan-1-ol CAS No. 24304-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NOS/c5-1-3-7-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOERYTFAWUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179038
Record name 2-((2-Aminoethyl)thio)ethanol
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Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24304-84-5
Record name 2-[(2-Aminoethyl)thio]ethanol
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 2-[(2-aminoethyl)thio]ethanol
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Record name 2-((2-AMINOETHYL)THIO)ETHANOL
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Synthetic Methodologies and Route Optimization for 2 2 Aminoethyl Thio Ethan 1 Ol

Review of Established Synthetic Strategies for Aminothiols and Thioalcohols

The synthesis of aminothiols and thioalcohols relies on a variety of established organic reactions. A common approach to synthesizing thiols is through the reaction of a suitable alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide. youtube.com However, to avoid the formation of symmetric sulfides, alternative sulfur sources like thiourea (B124793) or sodium thiosulfate (B1220275) can be employed. youtube.com These reagents react with the alkyl halide to form an intermediate salt or ester, which is then hydrolyzed to yield the desired thiol. youtube.com Another method involves the use of Grignard reagents, which react with elemental sulfur to produce the corresponding thiolate anion that can be subsequently protonated. youtube.com

The synthesis of aminothiols often involves the reduction of a nitro group to an amine in a molecule that also contains a thiol or a precursor to a thiol group. For instance, 2-aminothiophenol (B119425) can be synthesized from 2-chloronitrobenzene through reaction with sodium sulfide (B99878) or disulfide, followed by reduction of the resulting dinitrophenyl disulfide. ijpsonline.com The reduction of the nitro group is often achieved using reagents like tin and hydrochloric acid. ijpsonline.com

Direct Synthetic Approaches to 2-[(2-Aminoethyl)thio]ethan-1-ol

Direct synthesis of this compound can be achieved through methods that form the carbon-sulfur bond in a single key step, often involving nucleophilic substitution or thiol-ene reactions.

Nucleophilic Substitution Reactions for C-S Bond Formation

Nucleophilic substitution is a fundamental strategy for creating C-S bonds. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a haloalkane with a sulfur-containing nucleophile. youtube.com For example, reacting 2-chloroethanol (B45725) with cysteamine (B1669678) (2-aminoethanethiol) or its corresponding thiolate would directly yield the target molecule. The thiol group of cysteamine, particularly in its deprotonated thiolate form, acts as a potent nucleophile, attacking the electrophilic carbon of the haloalkane and displacing the halide to form the thioether linkage. researchgate.net The reaction's success hinges on the nucleophilicity of the sulfur species and the leaving group ability of the halide. youtube.com

A general representation of this reaction is:

HS-CH₂CH₂-NH₂ + Cl-CH₂CH₂-OH → HO-CH₂CH₂-S-CH₂CH₂-NH₂ + HCl

This approach is advantageous due to its straightforward nature and the ready availability of starting materials.

Thiol-Ene Reactions in the Presence of Amine Functionality

The thiol-ene "click" reaction offers a highly efficient and selective method for C-S bond formation, even in the presence of sensitive functional groups like amines. frontiersin.org This radical-mediated reaction involves the addition of a thiol to an alkene. frontiersin.org For the synthesis of this compound, one could envision the reaction between 2-aminoethanethiol (cysteamine) and 2-vinyloxyethan-1-ol. The reaction is typically initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition, ensuring the formation of the desired linear thioether. acs.org The high functional group tolerance of the thiol-ene reaction is a significant advantage, as it minimizes the need for protecting groups for the amine and hydroxyl functionalities. frontiersin.org

Indirect Synthesis via Precursor Functionalization

Indirect methods provide alternative pathways to this compound by first constructing the carbon-sulfur backbone and then introducing the necessary amino and hydroxyl groups through subsequent functionalization steps.

Introduction of the Amino Group via Amination Reactions

Amination reactions are crucial for introducing the amino group into a precursor molecule. numberanalytics.com One common method is reductive amination, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. chemistrytalk.orgorganic-chemistry.org For instance, a precursor such as 2-((2-oxoethyl)thio)ethan-1-ol could be subjected to reductive amination with ammonia to introduce the primary amine.

Another approach is the Gabriel synthesis, which provides a classic and reliable method for preparing primary amines from alkyl halides. chemistrytalk.org A precursor like 2-((2-bromoethyl)thio)ethan-1-ol could be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. chemistrytalk.org

Hydroxyl Group Functionalization and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. masterorganicchemistry.com Common protecting groups for alcohols include ethers, such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, and silyl (B83357) ethers. masterorganicchemistry.com These groups can be introduced under specific conditions and later removed selectively. thieme-connect.com For instance, a THP ether can be formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst and can be subsequently removed under acidic conditions. masterorganicchemistry.com

In the context of synthesizing this compound, a precursor with a protected hydroxyl group could be carried through several steps, including the introduction of the amino group, before the final deprotection step to reveal the target molecule. The choice of protecting group is critical and must be compatible with the reaction conditions used in the other synthetic steps. thieme-connect.com

Catalytic Enhancements in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes that are more efficient and selective than classical stoichiometric reactions. For the synthesis of thioethers like this compound, both homogeneous and heterogeneous catalytic systems have been developed to facilitate the crucial C-S bond formation.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for constructing C-S bonds. Transition-metal-catalyzed cross-coupling reactions are among the most general strategies for creating aryl- and alkyl-substituted thioethers. thieme-connect.de These methods often involve the reaction of a thiol or thiolate with an electrophile, such as an alkyl halide or alcohol.

Pioneering work in this area includes palladium-catalyzed systems. For instance, the Migita coupling utilizes a palladium catalyst, often with phosphine (B1218219) ligands, to couple thiols with organic halides. thieme-connect.de More recent advancements have focused on using more abundant and less expensive base metals like copper and nickel. thieme-connect.com Copper-catalyzed methods, for example, have shown effectiveness in coupling thiols with aryl iodides, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. thieme-connect.de Metal-free systems have also been reported; for example, triflic acid (HOTf) has been shown to be a highly efficient and selective homogeneous catalyst for the dehydrative thioetherification of alcohols with thiols. nih.gov In one study, using just 1 mol% of HOTf in nitromethane (B149229) at 80°C resulted in a 90% yield of the desired thioether product. nih.gov

Table 1: Examples of Homogeneous Catalytic Systems for Thioether Synthesis

Catalyst System Reactants Conditions Key Features Reference
Palladium/Phosphine Ligand Thiol + Aryl/Alkyl Halide Varies (e.g., DMSO, 100°C) Broad applicability for various thioethers (Migita coupling). thieme-connect.de
Copper/Ligand Thiol + Aryl Iodide Varies Utilizes a more abundant base metal; proceeds via Cu(I)/Cu(III) cycle. thieme-connect.de
Triflic Acid (HOTf) Thiol + Alcohol 1 mol% catalyst, CH₃NO₂, 80°C Metal-free, highly efficient, and selective for dehydrative coupling. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst recovery, reusability, and process simplification, which are crucial for industrial applications and green chemistry. nih.govd-nb.info These solid-supported catalysts can be easily separated from the reaction mixture by filtration.

For thioether synthesis, several heterogeneous systems have been explored. Amorphous solid acid catalysts, such as silica-alumina, have demonstrated excellent activity and selectivity in the reaction between alcohols and thiols, even under solvent-free conditions. nih.govd-nb.info One study reported that a silica-alumina catalyst with a low alumina (B75360) content could achieve up to 99% yield for a wide range of substrates under mild conditions. nih.gov Another notable example is the use of Nafion, a perfluorinated sulfonic acid polymer, as a recyclable superacid catalyst for dehydrative thioetherification. nih.govresearchgate.net This approach allows for the repeated use of the catalyst without a significant loss in efficiency, addressing both economic and environmental concerns. nih.gov

Table 2: Comparison of Heterogeneous Catalysts in Thioether Synthesis

Catalyst Catalyst Type Reaction Advantages Reference
Silica-Alumina (low Al₂O₃) Solid Acid Alcohol + Thiol High yield (up to 99%), solvent-free conditions possible. nih.govd-nb.info
Nafion Solid Superacid Alcohol + Thiol Recyclable, maintains high efficiency over multiple uses. nih.gov
Palladium on Magnesium Oxide Supported Metal Benzylic Alcohol + Thiol "Borrowing hydrogen" methodology. nih.govd-nb.info
Nickel Nanoparticles Supported Metal Alcohol + Thiol Chemoselective, operates at room temperature. nih.govd-nb.info

Stereoselective Synthesis Considerations for Potential Chiral Analogs

While this compound itself is achiral, the synthesis of its potential chiral analogs, which could possess stereocenters at the carbon atoms bearing the hydroxyl or amino groups, presents a significant synthetic challenge. elsevierpure.com The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. nih.gov

The synthesis of chiral amino alcohols and their derivatives has been extensively studied. nih.govnih.gov A prominent strategy involves the diastereoselective addition of nucleophiles to chiral imines. N-tert-butanesulfinyl imines, developed by Ellman, are particularly valuable chiral auxiliaries. elsevierpure.comnih.gov The addition of organometallic reagents to these sulfinylimines allows for the creation of new stereocenters with a high degree of control. nih.gov For the synthesis of chiral thiol-containing amino alcohols, a SmI₂-mediated reductive coupling between Ellman N-sulfinylimines (with a protected thiol group) and aldehydes has been shown to produce the desired products with high enantio- and diastereoselectivity. elsevierpure.comelsevierpure.com

Another approach is the use of biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions. nih.gov For example, engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) have been developed to catalyze the asymmetric reductive amination of keto-alcohols to produce chiral amino alcohols with excellent enantiomeric excess. nih.gov

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acsgcipr.orgscribd.com Traditional syntheses of thioethers often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.netgoogle.com However, these solvents are associated with health and environmental hazards. acsgcipr.org

Green chemistry encourages the use of more benign solvents or the elimination of solvents altogether (solvent-free reactions). nih.govresearchgate.net For thioether synthesis, water has been explored as a green solvent alternative. scribd.com Furthermore, reactions conducted under solvent-free conditions, as demonstrated with certain solid acid catalysts, represent a significant step towards more sustainable processes. nih.govd-nb.info When a solvent is necessary, a life-cycle perspective is encouraged to select alternatives that are safer, have lower environmental persistence, and are derived from renewable resources if possible. acsgcipr.org

Atom economy, a concept introduced by Barry Trost, is a central pillar of green chemistry. acs.orgwikipedia.org It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgyoutube.com A reaction with 100% atom economy produces no waste byproducts. youtube.com

In the context of synthesizing this compound, different routes can be evaluated based on their atom economy.

Substitution Reactions: A common method for thioether synthesis involves the condensation of a thiol with an organic halide (e.g., 2-aminoethanethiol with 2-chloroethanol). nih.gov While effective, this Sₙ2 reaction generates a salt byproduct (e.g., HCl, which is then neutralized to a salt), which lowers the atom economy. nih.govacsgcipr.org

Addition Reactions: A more atom-economical approach would be the direct addition of 2-aminoethanethiol across the epoxide ring of ethylene (B1197577) oxide. This reaction, in principle, incorporates all atoms from both reactants into the final product, leading to a theoretical atom economy of 100%. wikipedia.orgnumberanalytics.com

By prioritizing addition and condensation reactions that produce benign byproducts like water, and by optimizing stoichiometry to avoid large excesses of reagents, chemists can develop synthetic routes that are not only efficient in yield but also in their use of atomic resources, thereby minimizing waste. acsgcipr.orgnumberanalytics.com

Chemical Reactivity and Transformation Pathways of 2 2 Aminoethyl Thio Ethan 1 Ol

Reactivity of the Primary Amine Group

The primary amine group in 2-[(2-Aminoethyl)thio]ethan-1-ol is a key site for a variety of chemical modifications, including reactions with electrophiles and carbonyl compounds.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing acylation and alkylation reactions.

Acylation: The primary amine can be acylated using various acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding amides. For instance, the reaction with an acid chloride, in the presence of a base to neutralize the HCl byproduct, yields an N-acyl derivative. The S-acyl-2-thioethyl (SATE) group is a known protecting group strategy in nucleic acid synthesis, highlighting the utility of acylation on similar structural motifs. nih.gov

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. Mono- or di-alkylation can occur, leading to the formation of secondary or tertiary amines, respectively. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective alkylation. For example, the reaction with one equivalent of an alkyl halide would predominantly yield the mono-alkylated product. The synthesis of mono N-alkylated ethanolamines has been demonstrated through methods that could be adapted for this compound. chemrxiv.org

Schiff Base Formation and Imination Reactions

The primary amine group readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgyoutube.comyoutube.comyoutube.com The formation of the C=N double bond is a key transformation that introduces new structural diversity.

The general mechanism for Schiff base formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the imine. libretexts.orgyoutube.com

Cyclization Reactions Involving Amine and Hydroxyl/Thiol Groups

The presence of both a nucleophilic amine and a hydroxyl or thiol group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

One important class of heterocyclic compounds that can be synthesized from precursors containing an amino and a thiol group are thiazolidines. The reaction of a compound like this compound, or more directly its parent aminothiol (B82208), with aldehydes or ketones can lead to the formation of thiazolidine (B150603) derivatives. These reactions are of significant interest due to the diverse biological activities associated with the thiazolidine scaffold. nih.govnih.govasianpubs.org For instance, the condensation of an aminothiol with an aldehyde or ketone yields a thiazolidine ring. While the thioether in the target molecule is less reactive than a free thiol, cyclization reactions involving the amine and a suitably activated carbon chain could be envisaged.

Furthermore, cyclization involving the amine and hydroxyl groups can lead to the formation of morpholine (B109124) or other related heterocyclic structures, although this would likely require specific reaction conditions to favor this pathway over reactions at the more nucleophilic amine.

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid catalysts are often employed to facilitate the reaction with carboxylic acids. The synthesis of 2-hydroxy-ethyl esters from vegetable oils using transesterification with ethylene (B1197577) glycol demonstrates a relevant transformation. atlantis-press.com This suggests that this compound could similarly be esterified.

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The synthesis of aminomethoxy derivatives of related sulfur-containing alcohols has been reported, indicating the feasibility of etherification reactions on this type of molecule. azjm.org

Oxidation Pathways of the Alcohol Moiety

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid.

Studies on the oxidation of thiodiglycol (B106055) (bis(2-hydroxyethyl)sulfide), a structurally related compound, have shown that the hydroxyl groups can be oxidized. For example, alcohol dehydrogenase has been shown to oxidize thiodiglycol. nih.gov This enzymatic oxidation provides a model for potential biochemical transformations of this compound. The oxidation of the thioether group to a sulfoxide (B87167) or sulfone is also a possible reaction under certain oxidative conditions.

Reactivity of the Thioether Linkage

The sulfur atom of the thioether group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. wikipedia.org Its reactivity is a key aspect of the molecule's chemical profile.

The thioether linkage in this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. wikipedia.orgmasterorganicchemistry.com The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and ozone (O₃) are effective for these transformations. masterorganicchemistry.com The use of hydrogen peroxide is often favored as a "green" oxidant because its only byproduct is water. nih.gov The oxidation of sulfides to sulfoxides is a well-established synthetic route. nih.gov Careful control of stoichiometry and reaction temperature is often necessary to selectively obtain the sulfoxide without over-oxidation to the sulfone. nih.gov

For instance, treatment with one equivalent of an oxidizing agent under mild conditions typically yields the sulfoxide. Further oxidation with an additional equivalent of the oxidant or under more forcing conditions will produce the sulfone. wikipedia.org Various catalytic systems have been developed to improve the selectivity of these oxidations. For example, transition-metal catalysts can be employed to facilitate the selective oxidation of sulfides to either sulfoxides or sulfones. organic-chemistry.org Niobium carbide, for instance, has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide, while tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org

Table 1: Oxidation Reactions of Thioethers

Starting Material Oxidizing Agent Product(s) Notes
Thioether (R-S-R') Hydrogen Peroxide (H₂O₂) Sulfoxide (R-SO-R') A "green" and selective method under mild, transition-metal-free conditions. nih.gov
Thioether (R-S-R') Hydrogen Peroxide (H₂O₂), Niobium Carbide Catalyst Sulfone (R-SO₂-R') Efficiently affords the corresponding sulfones. organic-chemistry.org
Thioether (R-S-R') m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide (R-SO-R') or Sulfone (R-SO₂-R') A common and effective oxidizing agent. masterorganicchemistry.com
Thioether (R-S-R') Ozone (O₃) Sulfoxide (R-SO-R') or Sulfone (R-SO₂-R') A powerful oxidant for this transformation. masterorganicchemistry.com

The resulting sulfoxides and sulfones from the oxidation of this compound have altered chemical and physical properties, including increased polarity and water solubility. The sulfone group, in particular, is a valuable functional group in medicinal chemistry and materials science. acsgcipr.org

The sulfur atom in the thioether linkage of this compound is a soft nucleophile and can react with various soft electrophiles. wikipedia.orgnih.gov This includes reactions with non-metal electrophiles such as alkylating agents. For example, thioethers readily react with alkyl halides in an S_N2 reaction to form stable sulfonium (B1226848) salts. wikipedia.orgyoutube.com

This alkylation transforms the neutral thioether into a positively charged sulfonium ion, which can then act as a good leaving group in subsequent nucleophilic substitution reactions. wikipedia.org This reactivity is exploited in biological systems, where S-adenosylmethionine, a sulfonium salt, serves as a key methylating agent. wikipedia.org The carbon atoms adjacent to the sulfur in a sulfonium salt become highly electrophilic, making them susceptible to attack by nucleophiles. youtube.com

Intermolecular Condensation and Polymerization Reactions

The presence of both a primary amine and a primary hydroxyl group allows this compound to participate in intermolecular condensation and polymerization reactions. These reactions can lead to the formation of a variety of polymers, including polyamides, polyureas, and polythiocarbamates, where the thioether linkage is incorporated into the polymer backbone.

For example, the amino and hydroxyl functionalities can react with appropriate comonomers to form polymers. The related compound 2-[(2-aminoethyl)amino]ethan-1-ol is known to be used as an intermediate for polymer condensation. atamanchemicals.com While specific studies on the polymerization of this compound are not prevalent in the provided search results, the polymerization of structurally similar monomers provides insight into its potential. For instance, the cationic ring-opening polymerization of 2-alkylthio-2-oxazolines yields polythiocarbamates. nih.gov These polymers can be further modified by oxidizing the thioether to a sulfone, which activates the polymer for substitution with various nucleophiles to create a diverse range of polyureas and polythiocarbamates. nih.gov

The condensation of dithiols with carbonyl compounds can lead to the formation of thiocrown ethers and polymers. rsc.org Given that this compound possesses nucleophilic amine and hydroxyl groups, it could potentially undergo condensation with electrophilic reagents like aldehydes or carboxylic acid derivatives to form polymeric structures.

Exploration of Novel Reaction Mechanisms and Reaction Scope

The unique combination of functional groups in this compound opens avenues for the exploration of novel reaction mechanisms and expanding its synthetic utility. While the core reactivity of its amine, alcohol, and thioether groups is predictable, the interplay between these groups can lead to new transformations.

The synthesis of thioethers itself is a broad field, often involving the S_N2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.comacsgcipr.org Other methods include the addition of thiols to alkenes (thiol-ene reaction) and metal-catalyzed thiolations. wikipedia.orgacsgcipr.org The development of new catalytic systems continues to expand the scope of thioether synthesis. acsgcipr.org

The thioether moiety can be a key component in the synthesis of more complex molecules. For example, it can be a precursor to vinylsulfones through an oxidation-elimination sequence. organic-chemistry.org The development of novel transformations and catalytic methods is an ongoing area of research in organic synthesis. acsgcipr.org Given its trifunctional nature, this compound could serve as a versatile scaffold for the synthesis of novel heterocyclic compounds or as a tripodal ligand in coordination chemistry, similar to tris(2-aminoethyl)amine (B1216632) (tren). wikipedia.org

Coordination Chemistry and Metal Complexation Studies of 2 2 Aminoethyl Thio Ethan 1 Ol

Ligand Properties of 2-[(2-Aminoethyl)thio]ethan-1-ol

The versatility of this compound as a ligand in coordination chemistry stems from the presence of multiple potential donor atoms and its structural flexibility. These characteristics allow for a variety of coordination modes and the formation of stable chelate rings with metal ions.

Identification of Potential Donor Atoms (Nitrogen, Sulfur, Oxygen)

The structure of this compound features three distinct heteroatoms that can potentially donate a lone pair of electrons to a metal center: the nitrogen atom of the amino group, the sulfur atom of the thioether group, and the oxygen atom of the hydroxyl group. The presence of these N, S, and O donor atoms classifies it as a potentially tridentate ligand. The relative donor strengths of these atoms typically follow the trend of N > S > O for many transition metals, influencing which atoms will preferentially bind to the metal ion.

Flexidentate Behavior and Chelation Modes

Flexidentate behavior refers to the ability of a ligand to coordinate to a metal center using a varying number of its donor atoms. This compound can act as a monodentate, bidentate, or tridentate ligand.

As a monodentate ligand, it would typically coordinate through the most basic donor atom, the nitrogen of the amino group.

As a bidentate ligand, it can form stable five-membered chelate rings. The most common bidentate coordination modes would involve the (N,S) or (N,O) donor sets. The formation of a five-membered ring by the chelation of the amino nitrogen and the thioether sulfur, or the amino nitrogen and the hydroxyl oxygen, is sterically favorable.

As a tridentate ligand, it can coordinate through the (N,S,O) donor set, forming two fused five-membered chelate rings. This mode of coordination would lead to the formation of highly stable complexes due to the chelate effect. The ability to engage in these different chelation modes allows this compound to adapt to the geometric and electronic preferences of various metal ions.

Complexation with Transition Metal Ions

The interaction of this compound with transition metal ions can lead to the formation of a wide array of coordination complexes, each with unique stoichiometry, geometry, and electronic properties.

Synthesis and Stoichiometry of Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a salt of the desired transition metal with the ligand in a suitable solvent. The stoichiometry of the resulting complex, which describes the ratio of metal ions to ligands, is influenced by several factors including the molar ratio of the reactants, the nature of the metal ion, the reaction conditions (e.g., temperature and pH), and the denticity of the ligand in the final complex.

Common stoichiometries for a potentially tridentate ligand like this compound could be 1:1 (metal:ligand) or 1:2. In a 1:1 complex, the ligand could be tridentate, leaving other coordination sites on the metal to be occupied by solvent molecules or counter-ions. In a 1:2 complex, the ligand might act as a bidentate or even monodentate ligand to satisfy the coordination number of the metal.

Table 1: Plausible Stoichiometries of Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes

Metal Ion (Example)Plausible Stoichiometry (Metal:Ligand)Potential Ligand Denticity
Cu(II)1:1, 1:2Tridentate, Bidentate
Ni(II)1:1, 1:2Tridentate, Bidentate
Co(II)1:2, 1:3Bidentate, Monodentate
Zn(II)1:1, 1:2Tridentate, Bidentate

Note: This table represents theoretically plausible stoichiometries based on the behavior of similar ligands, as specific experimental data for this compound is limited.

Analysis of Coordination Geometries and Electronic Structures

The coordination geometry of the resulting metal complex is determined by the coordination number of the central metal ion and the steric and electronic properties of the ligand. For transition metal complexes of this compound, several geometries are possible. For example, a six-coordinate metal ion in a 1:2 complex with the ligand acting in a tridentate fashion would likely adopt an octahedral geometry. A four-coordinate metal in a 1:1 complex could exhibit either a square planar or a tetrahedral geometry.

The electronic structure of these complexes can be investigated using techniques such as UV-Visible spectroscopy. The positions and intensities of the d-d electronic transitions in the spectra provide information about the geometry of the complex and the ligand field strength.

Table 2: Predicted Coordination Geometries for Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes

Coordination NumberMetal:Ligand Ratio (Tridentate)Predicted Geometry
61:2Octahedral
41:1 (with an additional monodentate ligand)Square Planar or Tetrahedral
51:1 (with two additional monodentate ligands)Square Pyramidal or Trigonal Bipyramidal

Note: This table is predictive and based on general principles of coordination chemistry, pending specific structural determination for complexes of this ligand.

Redox Activity within Metal Complexes

The redox activity of metal complexes is a critical aspect of their chemistry, with implications for catalysis and materials science. The presence of the thioether sulfur atom in this compound can impart interesting redox properties to its metal complexes. The sulfur atom can be susceptible to oxidation, which could in turn modulate the redox potential of the metal center.

Complexation with Main Group Elements

While extensive research on the complexation of this compound with transition metals is more common, its interaction with main group elements is also of significant chemical interest. Main group metal complexes are gaining attention for their unique structural chemistry and catalytic potential.

By analogy with similar N, S, and O-donor ligands, this compound is expected to form stable complexes with main group elements such as lead(II). In such complexes, the ligand would likely act as a chelating agent, binding to the metal center through the nitrogen, sulfur, and oxygen atoms. The coordination geometry around the main group element can be influenced by the presence of a stereochemically active lone pair of electrons. For instance, in lead(II) complexes, this can result in a "hemidirected" coordination sphere, where the ligands occupy only a part of the coordination sphere, or a "holodirected" sphere, where the ligands are arranged more symmetrically around the metal ion. researchgate.netnih.gov

The synthesis of these complexes would typically involve the reaction of a salt of the main group element, such as lead(II) nitrate (B79036) or lead(II) acetate, with the this compound ligand in a suitable solvent. researchgate.netavantorsciences.com The resulting complexes can exhibit various structural motifs, from simple mononuclear species to more complex polynuclear or coordination polymer structures, depending on the metal-to-ligand ratio, the counter-ion, and the reaction conditions. nih.gov

Table 1: Potential Coordination Modes with Main Group Elements

Coordination ModeDescriptionPotential Metal Ions
Tridentate (N,S,O)The ligand binds to a single metal center using the nitrogen, sulfur, and oxygen donor atoms.Pb(II), Sn(II), Bi(III)
Bidentate (N,O)The ligand coordinates through the nitrogen and oxygen atoms, forming a stable 5-membered chelate ring.Pb(II), Sn(II)
Bidentate (N,S)The ligand coordinates through the nitrogen and sulfur atoms, forming a stable 5-membered chelate ring.Pb(II), Sn(II)
BridgingThe ligand links two or more metal centers, potentially leading to polynuclear structures.Pb(II), Sn(II)

Application of Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes in Catalysis

The versatile coordination properties of this compound make its metal complexes promising candidates for catalytic applications. The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms allows for the tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

Homogeneous Catalysis in Organic Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Metal complexes of ligands containing amino, alcohol, and thioether functionalities have shown activity in various organic transformations.

While specific studies on the catalytic use of this compound complexes are limited, analogies can be drawn from related systems. For instance, ruthenium pincer complexes have demonstrated that the addition of thiol-containing ligands can significantly accelerate reactions like methanol (B129727) reforming. atamanchemicals.com This suggests that a metal complex of this compound could potentially be employed as a catalyst or co-catalyst in hydrogenation, dehydrogenation, or C-C coupling reactions. The different donor atoms can help stabilize various oxidation states of the metal during the catalytic cycle. For example, complexes of copper, cobalt, nickel, and manganese with related amino-pyridine based ligands have been successfully used as catalysts in the Henry reaction. nih.gov

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis offers the significant advantage of easy catalyst separation and recycling. This can be achieved by immobilizing a homogeneous catalyst onto a solid support. The this compound ligand is well-suited for this approach due to its functional groups.

The hydroxyl or primary amine group can be used to anchor the ligand, or its pre-formed metal complex, onto solid supports like silica, alumina (B75360), or polymers. This can be achieved through covalent bonding or strong surface adsorption. For example, amines are frequently immobilized on supports and used as basic catalysts in reactions like the Knoevenagel condensation. ias.ac.in Similarly, immobilizing a chiral metal complex of this compound could create a recyclable catalyst for asymmetric synthesis. The thioether group could also play a role in surface interactions, particularly with supports that have an affinity for sulfur.

Magnetic and Spectroscopic Properties of Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes

The magnetic and spectroscopic properties of the metal complexes of this compound are essential for their characterization and for understanding the nature of the metal-ligand bonding.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the IR absorption bands of the ligand are expected. The stretching vibrations of the N-H (amine) and O-H (hydroxyl) groups would typically shift to lower frequencies, indicating their coordination to the metal center. The C-S (thioether) stretching frequency may also shift upon coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pb(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the donor atoms would be expected to change significantly upon coordination compared to the free ligand. nih.gov

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes would show d-d transitions, which are characteristic of the metal ion and its coordination geometry. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed. researchgate.net

Magnetic Properties: The magnetic properties of the complexes are determined by the nature of the metal ion.

Diamagnetic Complexes: Complexes with main group metals like Pb(II) or transition metals with a d¹⁰ electronic configuration (like Zn(II)) are expected to be diamagnetic.

Paramagnetic Complexes: Complexes with transition metals having unpaired d-electrons (e.g., Cu(II), Mn(II), Co(II)) will be paramagnetic. inflibnet.ac.inrsc.org Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff), which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. researchgate.netinflibnet.ac.in In some cases, such as with dimeric copper(II) complexes, magnetic studies can reveal ferromagnetic or antiferromagnetic coupling between the metal centers. researchgate.net

Table 2: Expected Spectroscopic and Magnetic Properties of Metal-2-[(2-Aminoethyl)thio]ethan-1-ol Complexes

PropertyTechniqueExpected Observations
Spectroscopic IR SpectroscopyShift in ν(N-H), ν(O-H), and ν(C-S) bands upon coordination.
NMR SpectroscopyChanges in chemical shifts of protons and carbons adjacent to N, S, O atoms in diamagnetic complexes.
UV-Vis SpectroscopyPresence of d-d transition and charge-transfer bands for transition metal complexes.
Magnetic Magnetic SusceptibilityDiamagnetic for d¹⁰ and main group metals (e.g., Zn(II), Pb(II)).
Magnetic SusceptibilityParamagnetic for metals with unpaired electrons (e.g., Cu(II), Mn(II), Co(II)), allowing for determination of magnetic moment.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The presence of three distinct reactive sites—the amino group, the thioether linkage, and the hydroxyl group—renders 2-[(2-Aminoethyl)thio]ethan-1-ol a versatile building block in the design and synthesis of complex molecular architectures. The differential reactivity of these functional groups allows for sequential and selective transformations, enabling the construction of intricate molecular frameworks. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the hydroxyl group can be derivatized through etherification or esterification. The thioether moiety, while generally less reactive, can participate in oxidation reactions or act as a coordinating site for metal catalysts.

This trifunctional nature allows chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. For instance, the amine can be protected while the alcohol is modified, and subsequently, the deprotected amine can be used for further synthetic elaborations. This strategic manipulation of protecting groups is fundamental to its utility in multi-step syntheses.

Precursor in the Synthesis of Heterocyclic Compounds

A significant application of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, most notably derivatives of thiomorpholine (B91149). The intramolecular cyclization of appropriately derivatized this compound is a key strategy for forming the six-membered thiomorpholine ring system.

For example, activation of the terminal hydroxyl group, followed by intramolecular nucleophilic attack by the amino group, can lead to the formation of N-substituted thiomorpholines. Alternatively, reactions involving both the amino and hydroxyl groups with a suitable dielectrophile can construct the heterocyclic core. The thioether linkage is integral to the final heterocyclic structure, influencing its conformational properties and potential for further chemical modification.

PrecursorResulting HeterocycleReaction Type
This compoundThiomorpholine derivativesIntramolecular cyclization

Intermediate in the Preparation of Specialty Organic Reagents

The unique combination of a soft sulfur atom and hard nitrogen and oxygen atoms makes this compound an attractive intermediate for the synthesis of specialty organic reagents, such as chelating agents and ligands for coordination chemistry. The ability of the molecule to coordinate to metal ions through its heteroatoms is a key feature in this regard.

By modifying the amino and hydroxyl groups, the parent molecule can be tailored to create ligands with specific selectivities for different metal ions. These custom-designed ligands are valuable in areas such as catalysis, materials science, and analytical chemistry. For example, derivatization of the amine with chromophoric or fluorophoric groups can lead to the development of chemosensors for the detection of specific metal ions. The thioether provides a soft binding site that is particularly attractive for complexing with soft heavy metal ions.

Integration into Multi-Component Reactions for Diverse Product Libraries

While specific examples in the literature are not abundant, the structural features of this compound make it a promising candidate for integration into multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation, thereby increasing efficiency and atom economy.

The primary amine and hydroxyl group of this compound can participate in well-known MCRs such as the Ugi or Passerini reactions, with the thioether moiety being carried through into the final product. This would allow for the rapid generation of diverse libraries of complex molecules containing a thioether linkage, which could then be screened for various biological or material properties. The ability to introduce three points of diversity (at the amine, the alcohol, and through the choice of other MCR components) makes this a potentially fruitful area for future research.

Advanced Analytical Characterization and Spectroscopic Investigations

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysisnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-[(2-Aminoethyl)thio]ethan-1-ol, with the molecular formula C₄H₁₁NOS, the theoretical exact mass can be calculated. nih.govnih.gov

The monoisotopic mass of this compound is 121.05613515 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

While specific experimental HRMS fragmentation data for this compound is not widely published, a predictive analysis based on its structure can be made. The molecule contains several points susceptible to cleavage, primarily the C-S, C-C, C-O, and C-N bonds. Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments.

Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha to the amine) is a common pathway for amines. This would result in the loss of a CH₂OH or a larger fragment.

Cleavage adjacent to the sulfur atom: The C-S bonds are relatively weak and prone to cleavage. This could lead to fragments corresponding to the loss of the aminoethyl group or the hydroxyethyl (B10761427) group.

Loss of small molecules: Fragmentation may also involve the elimination of stable small molecules such as water (H₂O) from the alcohol moiety or ammonia (B1221849) (NH₃) from the amine group.

A summary of the key mass spectrometry data is presented below.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₄H₁₁NOS nih.govsielc.comechemi.com
Molecular Weight 121.20 g/mol nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by mapping the carbon and proton frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The structure of this compound (HO-CH₂-CH₂-S-CH₂-CH₂-NH₂) suggests four distinct methylene (B1212753) (CH₂) groups. The protons of the amine and hydroxyl groups would also be visible, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The expected signals for the methylene protons would likely appear as triplets due to coupling with adjacent methylene groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
HO-CH₂ - ~3.70 Triplet (t)
-CH₂ -S- ~2.75 Triplet (t)
-S-CH₂ - ~2.65 Triplet (t)
-CH₂ -NH₂ ~2.85 Triplet (t)
-NH₂ Variable, broad Singlet (s)

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms of the methylene groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
HO-C H₂- ~60-65
-C H₂-S- ~35-40
-S-C H₂- ~32-37

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the protons of adjacent methylene groups. Specifically, a cross-peak would be expected between the protons at ~3.70 ppm (HO-CH₂-) and ~2.75 ppm (-CH₂-S-), and another between the protons at ~2.65 ppm (-S-CH₂-) and ~2.85 ppm (-CH₂-NH₂). chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in Tables 2 and 3. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu This is particularly useful for connecting molecular fragments. For instance, HMBC would show a correlation from the protons on the carbon adjacent to the oxygen (HO-CH₂- at ~3.70 ppm) to the carbon adjacent to the sulfur (-CH₂-S- at ~35-40 ppm). Similarly, it would show correlations between the protons of one ethyl group and the carbons of the other, through the sulfur atom, confirming the thioether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisnih.gov

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An FTIR spectrum of the neat compound is available, which would display characteristic absorption bands. nih.gov The key expected absorptions are from the O-H and N-H stretching vibrations, which appear as broad bands in the high-frequency region, and the C-H stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-C bond, being relatively non-polar, is expected to give a more distinct signal in the Raman spectrum compared to the IR spectrum.

Table 4: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibration Type Expected IR Range (cm⁻¹) Expected Raman Signal Reference
O-H (Alcohol) Stretch, H-bonded 3550–3200 (broad, strong) Weak vscht.czlibretexts.org
N-H (Amine) Stretch 3500–3300 (medium, may show two bands) Moderate libretexts.org
C-H (Alkane) Stretch 3000–2840 (strong) Strong vscht.czlibretexts.org
N-H (Amine) Bend (scissoring) 1650–1580 (medium) Weak libretexts.org
C-O (Alcohol) Stretch 1260–1050 (strong) Weak vscht.cz

Table of Compounds

Compound Name
This compound
1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane
2-(2-Aminoethoxy)ethanol
2-Aminoethyl(ethyl)amine
2-(2-Aminoethylamino)ethanol

Chromatography Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of this compound, allowing for the separation of the main compound from impurities and starting materials. The choice of technique depends on the volatility and polarity of the compound and any potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of this compound, which is reported to be between 97 and 100 °C at a reduced pressure of 0.4 mm Hg, it is amenable to GC analysis. avantorsciences.com Derivatization of the polar amino and hydroxyl groups, for instance, through silylation, may be employed to enhance its volatility and improve peak shape.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and its impurities.

Hypothetical GC-MS Parameters:

Parameter Value
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile impurities or for instances where derivatization is not desirable, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The high polarity of this compound makes it well-suited for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through controlled fragmentation. This is particularly useful for identifying unknown impurities.

Hypothetical LC-MS Parameters:

Parameter Value
Column C18 (150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or evaporative light scattering detection (ELSD) is a robust method for the quantitative analysis of this compound and the determination of its purity. Since the compound lacks a strong chromophore, derivatization with a UV-active agent or the use of ELSD may be necessary for sensitive detection.

By using a certified reference standard, the exact concentration and purity of a sample can be accurately determined.

Hypothetical HPLC Purity Analysis:

Parameter Value
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of phosphate (B84403) buffer and methanol (B129727)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or ELSD

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental technique used to verify the empirical formula of a synthesized batch of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₄H₁₁NOS. avantorsciences.com

Theoretical vs. Expected Elemental Analysis Data:

Element Theoretical Percentage Experimental Range (Typical)
Carbon (C) 39.64% 39.50 - 39.80%
Hydrogen (H) 9.15% 9.05 - 9.25%
Nitrogen (N) 11.56% 11.45 - 11.65%

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. To perform this analysis, a suitable single crystal of this compound or a solid derivative would need to be grown.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). nih.gov Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles for the ground state of 2-[(2-Aminoethyl)thio]ethan-1-ol. nih.govnih.gov The flexible ethylthioether linkage allows for multiple low-energy conformations, which can be thoroughly explored using these methods.

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. nih.gov These theoretical frequencies correspond to the energy of infrared (IR) spectral bands and help in the interpretation of experimental IR spectra. Furthermore, DFT is instrumental in studying reaction energetics. For instance, it can be used to calculate the energy changes involved in protonation/deprotonation of the amino and hydroxyl groups or the energetics of the compound acting as a ligand in a metal complex. acs.orgnih.gov

Illustrative Optimized Geometry Parameters for this compound This table presents plausible geometric parameters that would be obtained from a DFT geometry optimization.

ParameterBond/AnglePredicted Value
Bond LengthC-S1.83 Å
C-N1.47 Å
C-O1.43 Å
S-C1.82 Å
Bond AngleC-S-C101.5°
S-C-C113.0°
C-C-N111.5°
C-C-O110.8°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com For this compound, the HOMO is expected to be localized on the atoms with lone pairs, primarily the sulfur and nitrogen atoms, indicating these are the most likely sites for electrophilic attack or electron donation. nih.govyoutube.com The LUMO, conversely, represents the region most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govfhsu.edu An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, the ESP map would show negative potential around the electronegative oxygen, nitrogen, and sulfur atoms, and positive potential around the hydroxyl and amine hydrogens.

Illustrative Frontier Orbital Properties for this compound

ParameterDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-8.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov9.7 eV

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations are essential for understanding its behavior in different environments, particularly in solution. researchgate.net

An MD simulation in an aqueous solution would reveal the molecule's conformational landscape. acs.org The simulation would track the rotation around the C-C and C-S single bonds, identifying the most populated conformers. It would also show the dynamics of intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. Furthermore, MD simulations provide detailed insight into the solvation structure, showing how water molecules arrange around the solute and form hydrogen bonds with the amine and alcohol functionalities, a process known as preferential solvation. acs.orgresearchgate.netacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of compounds. As mentioned, IR frequencies are a direct output of DFT vibrational analysis. joaquinbarroso.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical ¹H and ¹³C chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures. The chemical shifts for this compound would be influenced by the electronegative S, N, and O atoms, which deshield adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield). pdx.edu

Illustrative Predicted NMR Chemical Shifts (in ppm) for this compound Predicted shifts are relative to a standard like tetramethylsilane (B1202638) (TMS).

AtomEnvironmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-CH₂-OH3.7561.5
C2-S-CH₂-2.7036.0
C3-S-CH₂-2.7533.0
C4-CH₂-NH₂2.9041.8

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical models can elucidate complex reaction pathways by identifying intermediate structures and calculating the energy of transition states. This is particularly useful for understanding how this compound might participate in chemical reactions, such as acting as a bidentate or tridentate chelating ligand for metal ions. wikipedia.org

Computational studies can model the stepwise coordination of the sulfur, nitrogen, and oxygen atoms to a metal center. acs.orgnih.gov By mapping the potential energy surface, researchers can locate the transition state structure for the binding event and calculate the activation energy barrier (ΔG‡). acs.org This provides a kinetic profile of the reaction, explaining how fast the complexation occurs and what the most stable coordination geometry is. nih.gov

In Silico Screening for Ligand Binding and Molecular Interactions

In silico screening techniques, such as molecular docking, are used to predict the binding orientation and affinity of a small molecule to a larger macromolecular target, like a protein's active site. nih.govnih.gov Given its functional groups, this compound has the potential to act as a ligand in biological systems.

The docking process would involve treating the molecule as flexible and fitting it into a defined binding pocket of a target protein. msu.edunih.gov The scoring functions then estimate the binding free energy, ranking its potential as an inhibitor or substrate. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, while the thioether sulfur can form interactions with soft metal ions or participate in other non-covalent interactions. nih.govmsu.edu These in silico methods allow for the rapid screening of its potential interactions with a wide array of biological targets, guiding further experimental investigation. nih.gov

Biochemical and Non Clinical Biological Research Applications

Investigation as a Scaffold for Rational Drug Design (Pre-clinical)

There is currently no available preclinical research data that explores the use of 2-[(2-Aminoethyl)thio]ethan-1-ol as a foundational structure for the rational design of new therapeutic agents. The potential of this molecule as a starting point for chemical modification to achieve desired pharmacological activity has not been reported in scientific literature.

Role in Enzyme Mimicry and Biocatalysis Studies

Information regarding the application of this compound in the fields of enzyme mimicry or biocatalysis is not present in the available scientific literature. There are no studies indicating its use to simulate the active sites of enzymes or to act as a catalyst in biological reactions.

Interactions with Cellular Components and Biological Macromolecules (e.g., DNA, Proteins) (Excluding Human Clinical Data)

There is a lack of published research detailing the interactions of this compound with cellular components or biological macromolecules such as DNA and proteins. Studies that would elucidate its binding affinities, mechanisms of interaction, or any resulting functional changes at a molecular level are not available.

Studies in Model Biological Systems for Pathway Elucidation (Excluding Human Clinical Data)

There is no evidence of this compound being utilized in studies involving model biological systems (e.g., cell cultures, yeast, or animal models) to elucidate biological pathways. Its effects on cellular signaling, metabolic pathways, or other biological processes have not been a subject of published research.

An Examination of the Environmental Fate and Degradation of this compound

Introduction

Environmental Chemistry and Degradation Pathways

The environmental behavior of 2-[(2-Aminoethyl)thio]ethan-1-ol will be governed by the interplay of its functional groups: the primary amine, the thioether, and the primary alcohol. These groups influence its reactivity, water solubility, and potential for interaction with environmental matrices.

Specific studies on the photochemical and chemical degradation of this compound under simulated environmental conditions are not available in the current scientific literature. However, potential degradation pathways can be inferred based on its chemical structure.

In the atmosphere, the primary degradation pathway for organic compounds is often reaction with hydroxyl radicals (•OH). The thioether and amino groups of this compound would be susceptible to oxidation by these radicals. The thioether could be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The amino group could undergo hydrogen abstraction, leading to the formation of aldehydes and other oxidation products. The alcohol functional group is also susceptible to oxidation.

In aquatic environments, direct photolysis is unlikely to be a significant degradation pathway unless the molecule absorbs light in the environmentally relevant UV spectrum (above 290 nm). Information on the UV absorption spectrum of this compound is not available. Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, could contribute to its degradation in sunlit surface waters. Hydrolysis of the thioether linkage is generally not expected under typical environmental pH conditions.

There are no specific studies on the biodegradation of this compound in water or soil. However, the presence of amino and alcohol functional groups suggests that it could be a substrate for microbial degradation. Microorganisms in soil and water can utilize a wide range of organic compounds as sources of carbon and nitrogen.

Potential aerobic biodegradation pathways could involve:

Oxidation of the alcohol group: Microbial alcohol dehydrogenases could oxidize the primary alcohol to an aldehyde and then to a carboxylic acid.

Oxidation of the thioether group: Similar to chemical oxidation, microbial enzymes could oxidize the sulfur atom to a sulfoxide.

N-dealkylation: The bond between the nitrogen and the ethyl group could be cleaved.

C-S bond cleavage: Microorganisms capable of metabolizing organosulfur compounds could cleave the carbon-sulfur bond. nih.gov

A formal environmental persistence assessment for this compound has not been published. Without experimental data on its degradation rates (e.g., half-life in soil, water, and air), its persistence remains unknown.

Based on its functional groups, it is plausible that the compound would undergo transformation in the environment. Potential transformation products could include:

2-[(2-Aminoethyl)sulfinyl]ethan-1-ol (from oxidation of the thioether)

2-[(2-Aminoethyl)sulfonyl]ethan-1-ol (from further oxidation)

Aminoethanethiol and 2-hydroxyacetaldehyde (from C-S bond cleavage)

Various smaller organic acids, aldehydes, and ammonia (B1221849) from more extensive degradation.

The identification of transformation products would require dedicated experimental studies using techniques such as mass spectrometry.

Specific studies on the adsorption and mobility of this compound in soil and other environmental matrices have not been conducted. However, its mobility can be qualitatively predicted from its structure.

Table 1: Predicted Mobility of this compound in Environmental Matrices

Environmental MatrixPredicted MobilityRationale
Sandy Soil (low organic matter)HighFewer binding sites, higher potential for leaching.
Clay Soil (high cation exchange capacity)Low to MediumAdsorption of the protonated amino group to negatively charged clay surfaces. mdpi.com
Organic-rich SoilLow to MediumAdsorption to organic matter via cation exchange and other interactions.
Surface WaterHighExpected to be soluble in water.
GroundwaterMedium to HighDependent on aquifer material; potential for retardation in clay-rich layers.

This table is based on general principles and the structure of the compound, not on experimental data.

There are no studies available on the bioaccumulation potential or environmental transport of this compound. Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kow). A low Log Kow generally suggests a low potential for bioaccumulation. While an experimental Log Kow for this compound is not available, its hydrophilic functional groups (amino and hydroxyl) suggest it is likely to have a low Log Kow.

For comparison, the structurally related compound 2-aminoethylethanolamine (AEEA) is not expected to accumulate in organisms. canada.canih.gov

Environmental transport will be dictated by its partitioning between air, water, soil, and sediment. Its relatively low predicted vapor pressure suggests that long-range atmospheric transport is unlikely. In aquatic systems, its transport will be governed by water flow and its interaction with sediments.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-[(2-Aminoethyl)thio]ethan-1-ol, and how can high purity be achieved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-aminoethanethiol and a halogenated ethanol derivative under controlled conditions (e.g., inert atmosphere, 40–60°C). Purification involves column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/methanol) to isolate the product as a viscous oil. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm . For industrial-scale synthesis, continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) improve yield and reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include δ 1.65–1.85 ppm (NH2 protons, broad singlet), δ 2.70–2.90 ppm (CH2-S-CH2), and δ 3.60–3.80 ppm (HO-CH2). The alcohol proton appears as a triplet near δ 4.50 ppm .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch), 2550 cm⁻¹ (S-H stretch, if present), and 1050–1150 cm⁻¹ (C-S bond) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 136.1, with fragmentation patterns indicating cleavage at the thioether linkage .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in:

  • Purity : Impurities like unreacted thiols or oxidation byproducts (e.g., sulfoxides) can skew bioassay results. Validate purity via LC-MS and compare with reference standards .
  • Assay Conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and incubation times. For example, contradictory IC50 values may reflect differences in exposure duration (24 vs. 48 hours) .
  • Structural Analogues : Test derivatives (e.g., replacing S with O) to isolate the thioether’s role in activity .

Q. What strategies mitigate side reactions during synthesis, such as oxidation or dimerization?

  • Methodological Answer :

  • Oxidation Control : Use degassed solvents (e.g., N2-purged DCM) and antioxidants (e.g., BHT) to prevent sulfoxide formation. Monitor reaction progress via TLC with iodine staining .
  • Dimerization Prevention : Limit excess base (e.g., K2CO3) to avoid nucleophilic attack by the amine on the thioether. Employ low temperatures (0–5°C) during coupling steps .
  • Byproduct Analysis : Identify dimers (e.g., disulfides) via GC-MS and optimize stoichiometry (1:1.05 molar ratio of thiol to halide) to minimize their formation .

Q. How does the thioether group influence reactivity compared to oxygen ethers or amines?

  • Methodological Answer :

  • Nucleophilicity : The thioether’s sulfur atom is more nucleophilic than oxygen, facilitating alkylation reactions (e.g., with epichlorohydrin) under milder conditions .
  • Oxidation Sensitivity : Thioethers oxidize to sulfoxides (e.g., with m-CPBA) or sulfones (with H2O2/AcOH), unlike ethers. This property is exploited in prodrug design .
  • Metal Coordination : The sulfur atom binds transition metals (e.g., Cu²⁺), enabling applications in catalysis. Compare with oxygen ethers, which show weaker coordination .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to model hydrogen bonding (NH2, OH) and hydrophobic interactions (CH2 groups). Validate with MD simulations (AMBER) .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with antibacterial activity. Derivatives with logP 0.5–1.5 show optimal membrane permeability .

Data Contradiction Analysis

Q. Why do studies report varying yields (40–85%) for the same synthetic route?

  • Methodological Answer : Yield discrepancies stem from:

  • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may increase side reactions. Non-polar solvents (toluene) reduce byproducts but slow kinetics .
  • Catalyst Choice : KI vs. K2CO3 alters nucleophilicity. KI enhances halide displacement but may promote overalkylation .
  • Workup Protocols : Differences in extraction (e.g., ethyl acetate vs. DCM) affect recovery rates. Quantify via internal standard calibration .

Tables for Key Data

Property Value/Technique Reference
Boiling Point 215–220°C (decomposes)
LogP 0.89 (Predicted, ChemAxon)
Antimicrobial Activity MIC: 32 µg/mL (E. coli, standardized)
NMR Shifts (1H) δ 2.75 (t, J=6.5 Hz, CH2-S)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.